N-benzyl-1-methylcyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H19N.ClH. It is a derivative of cyclopentane, featuring a benzyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride typically involves the alkylation of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, CuBr, N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: N-alkylated derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of N-benzyl-1-methylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-1-methylcyclopentanamine
- N-benzyl-1-methylcyclohexanamine
- N-benzyl-1-methylcycloheptanamine
Uniqueness
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both a benzyl group and a methyl group on the cyclopentane ring differentiates it from other similar compounds, making it valuable in targeted research applications .
Eigenschaften
Molekularformel |
C13H20ClN |
---|---|
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
N-benzyl-1-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(9-5-6-10-13)14-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H |
InChI-Schlüssel |
RNXYCSFPWSLUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)NCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.